2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of condensation reactions involving appropriate starting materials such as 4-methyl-6-chloropyrimidine and pyrrolidine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrimidinyl intermediate.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, where the intermediate product reacts with acetic anhydride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide: shares structural similarities with other pyrimidine-based compounds and chlorophenyl derivatives.
Tebuconazole: A triazole fungicide with a similar chlorophenyl group.
2-(4-Chlorophenyl)-4,4-dimethyl-1,2,4-triazole: Another compound with a chlorophenyl group and a triazole ring.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-10-17(23-8-2-3-9-23)22-16(21-13)12-20-18(24)11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKBJHDODVUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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